molecular formula C6H10ClNO2 B14176434 Ethyl 4-amino-2-chlorobut-2-enoate CAS No. 918871-74-6

Ethyl 4-amino-2-chlorobut-2-enoate

Cat. No.: B14176434
CAS No.: 918871-74-6
M. Wt: 163.60 g/mol
InChI Key: QAJPAJDCRJRFOV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chlorobut-2-enoate is a chemical compound with the molecular formula C6H10ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and an ester functional group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-chlorobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-chlorobut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.

    Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. The reactions are often conducted at room temperature or slightly elevated temperatures.

    Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are usually performed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 4-amino-2-chlorobut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chlorobut-2-enoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity or function.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Ethyl 4-amino-2-chlorobut-2-enoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Ethyl 4-amino-3-chlorobut-2-enoate hydrochloride, ethyl 3-amino-2-chlorobut-2-enoate, and ethyl 4-amino-2-bromobut-2-enoate.

    Uniqueness: The presence of both an amino group and a chlorine atom in this compound makes it a versatile compound for various chemical reactions.

Properties

CAS No.

918871-74-6

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

ethyl 4-amino-2-chlorobut-2-enoate

InChI

InChI=1S/C6H10ClNO2/c1-2-10-6(9)5(7)3-4-8/h3H,2,4,8H2,1H3

InChI Key

QAJPAJDCRJRFOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCN)Cl

Origin of Product

United States

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